Methoxy-Tr-NH-PEG7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

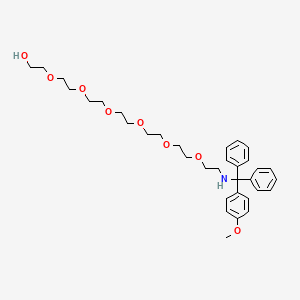

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO8/c1-37-33-14-12-32(13-15-33)34(30-8-4-2-5-9-30,31-10-6-3-7-11-31)35-16-18-38-20-22-40-24-26-42-28-29-43-27-25-41-23-21-39-19-17-36/h2-15,35-36H,16-29H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONIPAJJJKAGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methoxy-Tr-NH-PEG7: A Technical Guide to Chemical Properties and Stability for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and stability of linker molecules is paramount for the successful design and implementation of novel therapeutics. This technical guide provides an in-depth analysis of Methoxy-Tr-NH-PEG7, a hetero-bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs).

This guide details the core chemical characteristics of this compound, explores its stability profile under various conditions, and furnishes detailed experimental protocols for its analysis. A key feature of this document is the inclusion of a workflow diagram illustrating the critical role of this linker in the PROTAC mechanism.

Core Chemical Properties

This compound is a molecule comprised of three key functional components: a methoxy-trityl (MMT) protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal amine. This unique architecture allows for the sequential conjugation of two different ligands, a crucial step in the synthesis of PROTAC molecules.[1]

| Property | Value | Source |

| Molecular Formula | C34H47NO8 | N/A |

| Molecular Weight | 597.74 g/mol | N/A |

| CAS Number | 2353409-88-6 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in dichloromethane, chloroform, and other organic solvents. | N/A |

| Purity | Typically >95% | N/A |

Stability Profile

The stability of this compound is dictated by the individual stabilities of its constituent parts: the acid-labile methoxy-trityl group and the polyethylene glycol chain.

Methoxy-Trityl (MMT) Group: The MMT group is a well-established protecting group for amines and is characterized by its sensitivity to acidic conditions. The methoxy substituent on one of the phenyl rings increases the lability of the trityl group compared to the unsubstituted trityl group, allowing for its removal under milder acidic conditions.[2] Complete cleavage of the MMT group can be achieved using dilute solutions of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM).[2][3] For instance, 1% TFA in DCM is often sufficient to deprotect the amine within 30 minutes.[2]

Polyethylene Glycol (PEG) Chain: The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. While the ether backbone of PEG is generally stable to hydrolysis, it is susceptible to oxidative degradation. Factors that can accelerate the degradation of PEG chains include exposure to elevated temperatures, light, and the presence of oxygen and transition metal ions. Degradation products can include smaller PEG fragments, aldehydes, and carboxylates. For long-term storage, it is recommended to keep this compound in a cool, dark, and inert atmosphere.

Experimental Protocols

1. Stability Assessment of this compound under Acidic Conditions

This protocol outlines a general method to evaluate the kinetics of MMT group cleavage.

-

Materials: this compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA), High-Performance Liquid Chromatography (HPLC) system with a UV detector, Mass Spectrometer (MS).

-

Procedure:

-

Prepare a stock solution of this compound in DCM at a known concentration (e.g., 1 mg/mL).

-

Prepare a deprotection solution of 1% TFA in DCM.

-

At time zero, mix the this compound solution with the deprotection solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., a dilute solution of N,N-diisopropylethylamine in DCM).

-

Analyze the samples by HPLC-UV to monitor the disappearance of the starting material and the appearance of the deprotected product.

-

Confirm the identity of the starting material and the product by LC-MS.

-

Plot the concentration of this compound as a function of time to determine the rate of degradation.

-

2. Evaluation of Oxidative Stability

This protocol provides a framework for assessing the stability of the PEG chain towards oxidation.

-

Materials: this compound, Phosphate-buffered saline (PBS), Hydrogen peroxide (H2O2), HPLC system with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

-

Procedure:

-

Prepare a solution of this compound in PBS.

-

Add a controlled amount of an oxidizing agent, such as hydrogen peroxide, to initiate degradation.

-

Incubate the solution at a controlled temperature (e.g., 37 °C).

-

At specified time intervals, take samples and analyze them using an analytical technique capable of detecting PEG and its degradation products, such as HPLC-CAD or LC-MS.

-

Monitor for changes in the main peak corresponding to this compound and the emergence of new peaks that may correspond to degradation products.

-

3. Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy can be employed to confirm the structure of the linker and its degradation products.

-

Procedure:

-

Dissolve a sample of this compound or its degradation products in a suitable deuterated solvent.

-

Acquire 1H and 13C NMR spectra.

-

Analyze the spectra to confirm the presence of characteristic peaks for the MMT group, the PEG chain, and the terminal amine. Degradation can be observed by the disappearance of signals from the parent molecule and the appearance of new signals corresponding to the degradation products.

-

Visualization of PROTAC Mechanism

The following diagram illustrates the role of a linker, such as this compound, in the formation of a ternary complex and the subsequent ubiquitination and degradation of a target protein of interest (POI).

Figure 1. Workflow of PROTAC-mediated protein degradation.

References

Methoxy-Tr-NH-PEG7 in Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated mechanism of action of Methoxy-Tr-NH-PEG7 as a linker in Proteolysis Targeting Chimeras (PROTACs). As of the latest literature review, specific peer-reviewed studies detailing the synthesis and biological evaluation of PROTACs utilizing this exact linker are not publicly available. Therefore, the quantitative data and experimental protocols presented herein are representative examples derived from studies on PROTACs employing similar polyethylene glycol (PEG) linkers. These examples are intended to be illustrative and to provide a framework for the design and evaluation of PROTACs incorporating this compound.

Introduction to this compound and its Role in Targeted Protein Degradation

This compound is a heterobifunctional linker designed for the synthesis of PROTACs. PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase. This compound is a PEG-based linker, a class of linkers widely used in PROTAC design. PEG linkers are known to enhance the aqueous solubility of PROTACs and provide flexibility, which can be crucial for the productive formation of the ternary complex.[1][2] The methoxytrityl (Methoxy-Tr) group on this linker serves as a protecting group for the amine, which can be deprotected for subsequent conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis. The PEG7 portion of the linker provides a specific length and degree of flexibility.

Core Mechanism of Action

The fundamental role of this compound is to act as a scaffold that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

The general mechanism of action for a PROTAC synthesized with a this compound linker can be broken down into the following key steps:

-

Cellular Entry: The PROTAC, incorporating the this compound linker, enters the cell. The physicochemical properties imparted by the PEG linker can influence its passive diffusion across the cell membrane.[3][4]

-

Ternary Complex Formation: Inside the cell, the PROTAC simultaneously binds to the target protein (via its POI ligand) and an E3 ubiquitin ligase (via its E3 ligase ligand). The this compound linker spans the distance between the two proteins, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the PEG7 linker are critical for achieving a productive orientation of the POI and E3 ligase within this complex.

-

Ubiquitination of the Target Protein: The formation of the ternary complex brings the target protein into the vicinity of the E3 ligase's catalytic machinery. This proximity allows for the efficient transfer of ubiquitin molecules from a charged E2 enzyme to accessible lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.

-

Catalytic Cycle: The PROTAC is then released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Quantitative Data on PROTACs with PEG Linkers

While specific data for PROTACs using this compound is unavailable, the following tables summarize representative quantitative data from studies on PROTACs with PEG linkers of varying lengths. This data illustrates the impact of linker composition and length on degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of PEG Linker Length on BRD4 Degradation

| PROTAC | E3 Ligase Ligand | Target Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| PROTAC A | VHL Ligand | JQ1 | 0 PEG units | >5000 | <10 | [5] |

| PROTAC B | VHL Ligand | JQ1 | 1 PEG unit | 250 | 60 | |

| PROTAC C | VHL Ligand | JQ1 | 2 PEG units | 50 | 85 | |

| PROTAC D | VHL Ligand | JQ1 | 3 PEG units | 20 | >95 | |

| PROTAC E | VHL Ligand | JQ1 | 4 PEG units | 100 | 70 |

Table 2: Comparison of Linker Types for BTK Degradation

| PROTAC | E3 Ligase Ligand | Target Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| RC-1 | Pomalidomide | Ibrutinib | PEG3 | 8.9 | >90 | |

| RC-2 | Pomalidomide | Ibrutinib | PEG4 | 6.3 | >90 | |

| RC-3 | Pomalidomide | Ibrutinib | PEG5 | 4.8 | >95 | |

| NC-1 | Pomalidomide | Ibrutinib | Alkyl Chain | 15.2 | >85 |

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs, which would be applicable to a PROTAC synthesized using this compound.

General Synthesis of a PROTAC using a PEG Linker

This protocol outlines a general two-step approach for synthesizing a PROTAC using an amine-functionalized PEG linker.

Materials:

-

Target protein ligand with a carboxylic acid functional group (Ligand-COOH)

-

E3 ligase ligand with a carboxylic acid functional group (E3-Ligand-COOH)

-

This compound-OH (or a similar amine-protected PEG linker with a terminal hydroxyl group)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Dess-Martin periodinane (DMP)

-

Sodium borohydride (NaBH4)

-

Anhydrous DMF (N,N-Dimethylformamide) and DCM (Dichloromethane)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Synthesis of Linker-E3 Ligand Conjugate: a. Activate the carboxylic acid of the E3 ligase ligand (E3-Ligand-COOH) with HATU and DIPEA in anhydrous DMF. b. Add this compound-OH to the activated E3 ligase ligand solution. c. Stir the reaction at room temperature until completion, monitored by LC-MS. d. Purify the this compound-E3-Ligand conjugate by flash chromatography or preparative HPLC.

-

Deprotection of the Amine: a. Dissolve the purified conjugate in DCM. b. Add TFA to the solution and stir at room temperature to remove the Methoxy-Tr protecting group. c. Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Oxidation of the Terminal Alcohol: a. Dissolve the deprotected intermediate in anhydrous DCM. b. Add Dess-Martin periodinane and stir at room temperature to oxidize the terminal alcohol to an aldehyde. c. Monitor the reaction by TLC or LC-MS. Quench the reaction with a saturated solution of sodium thiosulfate. d. Extract the product with DCM and purify by flash chromatography.

-

Reductive Amination to Form the Final PROTAC: a. Dissolve the aldehyde intermediate and the target protein ligand with an amine functional group (Ligand-NH2) in anhydrous DCM. b. Add sodium triacetoxyborohydride and stir at room temperature. c. Monitor the reaction by LC-MS. Upon completion, quench the reaction with saturated sodium bicarbonate solution. d. Extract the final PROTAC with DCM and purify by preparative HPLC.

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein following PROTAC treatment.

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. e. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

The Crucial Role of PEG Linkers in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve this targeted protein knockdown. A critical component in the design and efficacy of a PROTAC is the linker, a chemical scaffold that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties. This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

The Multifaceted Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is far more than a simple spacer; it plays a pivotal role in determining the overall efficacy and drug-like properties of the molecule.[1][2] The length, composition, flexibility, and attachment points of the linker can all significantly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] This ternary complex formation is an essential prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3]

An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Physicochemical Properties of PEG Linkers

PEG linkers are composed of repeating ethylene glycol units, which impart several advantageous properties to PROTACs:

-

Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, which can enhance the solubility and bioavailability of the often large and hydrophobic PROTAC molecules.

-

Biocompatibility: PEG is widely recognized for its non-immunogenic properties, reducing the risk of adverse immune responses.

-

Tunable Length: The length of the PEG chain can be precisely controlled during synthesis, allowing for the systematic optimization of the linker length for a given target and E3 ligase pair.

-

Flexibility: The inherent flexibility of PEG linkers can allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.

However, it is also important to consider potential drawbacks, such as reduced metabolic stability in vivo and potentially higher synthesis costs compared to simpler alkyl-based linkers.

Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Insights

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal parameter and is highly dependent on the specific biological system being targeted.

Case Study: Targeting Bruton's Tyrosine Kinase (BTK)

In the development of BTK degraders, PROTACs with longer PEG linkers (≥ 4 PEG units) were found to be more potent than those with shorter linkers. It was hypothesized that shorter linkers caused steric repulsion, which impaired the formation of a stable ternary complex.

| PROTAC Linker Composition | Target Protein | E3 Ligase | Potency | Reference |

| < 4 PEG units | BTK | CRBN | Impaired | |

| ≥ 4 PEG units | BTK | CRBN | Potent |

Case Study: Targeting KRAS G12C

A screen of PROTACs with varying linker lengths for the degradation of oncogenic KRAS G12C revealed that shorter linkers (around 6 atoms) were most effective for MRTX849-based, VHL-recruiting PROTACs. The most potent degrader, LC-2, induced robust degradation of endogenous KRAS G12C.

| PROTAC | Target | E3 Ligase | DC50 (µM) in NCI-H2030 cells | Dmax in NCI-H2030 cells | Reference |

| LC-2 | KRAS G12C | VHL | 0.59 ± 0.20 | ~80% |

| Cell Line | KRAS G12C Status | DC50 (µM) of LC-2 | Dmax of LC-2 | Reference |

| NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~80% | |

| SW1573 | Heterozygous | 0.25 ± 0.05 | ~90% | |

| MIA PaCa-2 | Heterozygous | 0.76 ± 0.15 | ~75% | |

| NCI-H358 | Heterozygous | 0.44 ± 0.08 | ~85% | |

| NCI-H1355 | Heterozygous | 0.52 ± 0.12 | ~80% |

Case Study: Targeting Tank-Binding Kinase 1 (TBK1)

For TBK1-targeting PROTACs, a minimum linker length was required for degradation to be observed. PROTACs with linkers shorter than 12 atoms showed no activity, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.

| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |

| Alkyl/Ether | < 12 | TBK1 | VHL | Inactive | N/A | |

| Alkyl/Ether | 21 | TBK1 | VHL | 3 | 96 | |

| Alkyl/Ether | 29 | TBK1 | VHL | 292 | 76 |

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the development process of PROTACs, it is essential to visualize the key biological pathways and experimental workflows.

Caption: PROTAC-mediated protein degradation pathway.

Caption: PROTAC development and evaluation workflow.

Detailed Experimental Protocols

The successful development of a PROTAC requires rigorous experimental evaluation. The following are detailed methodologies for key experiments in the PROTAC development pipeline.

Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol describes a common method for synthesizing a PROTAC by forming amide bonds between the target-binding ligand, the PEG linker, and the E3 ligase ligand.

Step 1: Coupling of the first component with an amine-functionalized PEG linker

-

Reagents and Materials:

-

Carboxylic acid-functionalized component (target ligand or E3 ligase ligand) (1.0 eq)

-

Amine-PEGn-Boc (1.1 eq)

-

HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

-

Procedure:

-

Dissolve the carboxylic acid-functionalized component in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the Amine-PEGn-Boc to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the product by flash column chromatography.

-

Step 2: Deprotection of the Boc group

-

Reagents and Materials:

-

Component-PEGn-Boc from Step 1

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

-

Procedure:

-

Dissolve the Component-PEGn-Boc in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used in the next step without further purification.

-

Step 3: Coupling of the second component to the deprotected PEG linker

-

Reagents and Materials:

-

Component-PEGn-NH2 from Step 2

-

Carboxylic acid-functionalized second component (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Follow a similar procedure to Step 1 to couple the second carboxylic acid-functionalized component to the deprotected amine of the PEG linker.

-

Purify the final PROTAC product by preparative HPLC.

-

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with an ECL substrate.

-

Image the blot using a chemiluminescence detector.

-

Quantify the band intensities to determine the extent of protein degradation. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

-

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation.

-

Immobilization of E3 Ligase:

-

Immobilize a purified, tagged (e.g., His-tagged) E3 ligase onto a suitable SPR sensor chip (e.g., NTA chip).

-

-

Binary Interaction Analysis:

-

To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized ligase surface and measure the binding response.

-

To measure the binding of the PROTAC to the target protein, a similar experiment can be performed by immobilizing the target protein.

-

-

Ternary Complex Analysis:

-

To measure the formation of the ternary complex, inject a constant, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

-

The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) for both binary and ternary interactions.

-

Calculate the cooperativity (α) of ternary complex formation by comparing the affinity of the PROTAC for one protein in the absence and presence of the other protein. An α value greater than 1 indicates positive cooperativity.

-

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.

-

Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.

-

Procedure:

-

Prepare a donor plate containing the PROTACs dissolved in a suitable buffer.

-

Prepare an acceptor plate containing buffer.

-

Coat the filter of a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

-

Place the filter plate on top of the acceptor plate and add the PROTAC solutions to the donor wells.

-

Incubate the plate assembly for a defined period (e.g., 4-16 hours).

-

After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) based on the rate of diffusion.

-

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, with PEG linkers offering a versatile and effective scaffold for PROTAC design. The optimization of the PEG linker length is a cornerstone of successful PROTAC development, as it directly influences ternary complex formation and, consequently, the degradation efficacy of the target protein. The systematic evaluation of a range of linker lengths for each new target protein and E3 ligase combination is essential. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

Methoxy-Tr-NH-PEG7 for Novel PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Methoxy-Tr-NH-PEG7 as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required for the successful design and execution of novel PROTAC-based therapeutic strategies.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. They function by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4]

Polyethylene glycol (PEG) chains are among the most common motifs incorporated into PROTAC linker structures due to their synthetic accessibility and ability to modulate properties such as solubility and permeability. This compound, a PEG-based linker with a terminal amine group protected by a methoxytrityl (Mmt) group, offers a versatile building block for the modular synthesis of PROTACs.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a commercially available, high-purity PEG-based linker specifically designed for the synthesis of PROTACs. Its structure features a seven-unit polyethylene glycol chain, which imparts hydrophilicity and can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The terminal primary amine, protected by the acid-labile Methoxytrityl (Mmt) group, allows for straightforward and chemoselective conjugation to a warhead or E3 ligase ligand.

Key Advantages of this compound:

-

Modulation of Physicochemical Properties: The PEG7 chain enhances the hydrophilicity of the PROTAC molecule, which can improve aqueous solubility and potentially lead to better oral absorption.

-

Controlled Synthesis: The Mmt protecting group provides a stable amine protection that can be selectively removed under mild acidic conditions, enabling a controlled and stepwise synthesis strategy.

-

Optimal Length: The length of the PEG7 linker can be optimal for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial factor for efficient protein degradation.

-

Synthetic Accessibility: As a readily available building block, it facilitates the rapid and facile assembly of PROTAC libraries for structure-activity relationship (SAR) studies.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters used for this evaluation are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific quantitative data for PROTACs synthesized using this compound is not extensively available in the public domain, the following tables provide a representative summary of the types of data that are critical for evaluating PROTAC performance. This data is compiled from various studies on PROTACs utilizing PEG linkers and serves to illustrate the expected performance metrics.

Table 1: Representative Degradation Efficacy of PEG-Linked PROTACs

| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC-A | BRD4 | Pomalidomide | PEG-based | HeLa | 25 | >95 |

| PROTAC-B | BTK | VHL Ligand | PEG-based | Ramos | 15 | >90 |

| PROTAC-C | ERα | Thalidomide | PEG-based | MCF7 | 50 | >85 |

| PROTAC-D | AR | VHL Ligand | PEG-based | LNCaP | 30 | >90 |

This table presents illustrative data from various sources to demonstrate the typical range of DC50 and Dmax values observed for potent PROTACs with PEG linkers.

Table 2: Representative Pharmacokinetic Properties of PEG-Linked PROTACs

| PROTAC ID | Dosing Route | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) | Bioavailability (%) |

| PROTAC-X | Intravenous | 1500 | 0.5 | 4.2 | N/A |

| PROTAC-X | Oral | 350 | 2.0 | 4.5 | 23 |

| PROTAC-Y | Intraperitoneal | 850 | 1.0 | 6.8 | N/A |

This table provides representative pharmacokinetic data for PROTACs with PEG linkers to illustrate the parameters typically evaluated. The inclusion of a PEG linker can positively influence these properties.

Experimental Protocols for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a modular approach, where the warhead, linker, and E3 ligase ligand are coupled sequentially. The following are detailed, step-by-step protocols for key reactions.

Amide Bond Formation: Coupling of a Carboxylic Acid-Functionalized Warhead to this compound

This protocol describes the coupling of a warhead containing a carboxylic acid functional group to the deprotected amine of the this compound linker.

Step 1: Deprotection of this compound

-

Dissolve this compound (1.0 eq) in a solution of 2% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine-PEG7 linker (as a TFA salt) is typically used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected amine-PEG7 linker (from Step 1, 1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the warhead-PEG7-NH2 conjugate.

Final Coupling to an E3 Ligase Ligand

The purified warhead-PEG7-NH2 conjugate can then be coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or VHL ligand) using the amide coupling protocol described in Step 2 above.

Visualizations of Key Pathways and Workflows

Understanding the underlying biological pathways and experimental workflows is crucial for the rational design of PROTACs. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.

Caption: PROTAC Mechanism of Action.

Caption: Experimental Workflow for PROTAC Synthesis.

Caption: The Ubiquitin-Proteasome System Pathway.

Conclusion

This compound is a valuable and versatile linker for the synthesis of novel PROTACs. Its inherent properties, including the ability to enhance solubility and provide a handle for controlled, modular synthesis, make it an attractive choice for researchers in the field of targeted protein degradation. The detailed protocols and conceptual diagrams provided in this guide are intended to serve as a practical resource for the design, synthesis, and evaluation of new PROTAC-based therapeutics. While the full potential of PROTACs is still being explored, the strategic use of well-defined linkers like this compound will undoubtedly play a pivotal role in advancing this exciting area of drug discovery.

References

An In-depth Technical Guide to Bifunctional Degraders Featuring Methoxy-Tr-NH-PEG7

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Degraders

Bifunctional degraders, most notably represented by Proteolysis Targeting Chimeras (PROTACs), are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] Unlike traditional inhibitors that merely block a protein's function, these molecules harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to achieve targeted protein degradation.[1][3]

A PROTAC molecule is a heterobifunctional chimera composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[4] This tripartite structure enables the PROTAC to act as a molecular bridge, inducing the formation of a ternary complex between the POI and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target proteins.

The Role of the Linker: Introducing Methoxy-Tr-NH-PEG7

The linker is a critical component of a bifunctional degrader, significantly influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. The length, composition, and attachment points of the linker can dramatically impact the efficacy and selectivity of the degrader.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility and pharmacokinetic properties. This compound is a specific, commercially available PEG-based linker used in the synthesis of PROTACs. It features a methoxy-trityl protected amine on one end and a terminal amine on the other, connected by a 7-unit PEG chain. The methoxy-trityl group provides a stable protecting group for the amine, which can be selectively removed during the synthesis of the final bifunctional degrader. The PEG7 chain offers a balance of flexibility and defined length to facilitate the productive formation of the ternary complex.

While specific quantitative data for bifunctional degraders incorporating the this compound linker is not extensively available in public literature, this guide will provide a framework of the key concepts, experimental protocols, and data analysis relevant to the development of such molecules, based on established principles for PEG-based PROTACs.

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action for a bifunctional degrader utilizing a this compound linker follows a well-established pathway for PROTACs:

-

Cellular Entry: The bifunctional degrader must first cross the cell membrane to reach its intracellular targets. The physicochemical properties imparted by the linker, such as hydrophilicity and size, play a crucial role in this step.

-

Binary Complex Formation: Once inside the cell, the degrader can bind to either the protein of interest (POI) or the E3 ligase, forming a binary complex.

-

Ternary Complex Formation: The binary complex then recruits the other protein partner to form a key ternary complex (POI-Degrader-E3 Ligase). The flexibility and length of the PEG7 linker are critical for allowing the two proteins to come together in a productive orientation.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.

-

Catalytic Cycle: The bifunctional degrader is released and can then bind to another POI and E3 ligase, initiating another round of degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway of a bifunctional degrader and a typical experimental workflow for its characterization.

Caption: Mechanism of action for a bifunctional degrader.

Caption: A typical experimental workflow for characterization.

Data Presentation: Representative Quantitative Data

The following tables summarize the types of quantitative data that are critical for evaluating a novel bifunctional degrader. The values presented are hypothetical and representative for a potent PEG-based PROTAC.

Table 1: In Vitro Degradation Profile

| Parameter | Description | Representative Value |

| DC50 | The concentration of the degrader that induces 50% degradation of the target protein. | 10 nM |

| Dmax | The maximum percentage of protein degradation achieved. | >95% |

| t1/2 of Degradation | The time required to achieve 50% of the maximal degradation. | 2 hours |

Table 2: Ternary Complex Formation and Binding Affinities

| Parameter | Description | Representative Value |

| KD (to POI) | Binding affinity of the degrader to the Protein of Interest. | 50 nM |

| KD (to E3 Ligase) | Binding affinity of the degrader to the E3 Ligase. | 100 nM |

| α (Cooperativity) | A measure of the cooperativity in forming the ternary complex (α > 1 is positive cooperativity). | 5 |

| KD, ternary | Dissociation constant of the ternary complex. | 2 nM |

Table 3: Cellular and Pharmacokinetic Properties

| Parameter | Description | Representative Value |

| Papp (Caco-2) | Apparent permeability coefficient in a Caco-2 cell monolayer assay. | 1.5 x 10-6 cm/s |

| Cellular DC50 | The concentration for 50% degradation in a cellular context. | 25 nM |

| In Vivo Half-life (t1/2) | The time it takes for the concentration of the degrader in the body to be reduced by half. | 8 hours |

| Oral Bioavailability (%) | The fraction of the administered dose that reaches systemic circulation. | 30% |

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of bifunctional degraders. Below are generalized protocols for key experiments.

Protocol 1: Synthesis of a Bifunctional Degrader with this compound

This protocol outlines a general synthetic route. Specific reaction conditions will vary depending on the POI and E3 ligase ligands.

-

Deprotection of this compound-NH-Boc: If starting with a Boc-protected version of the linker, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

-

Coupling to the First Ligand: The exposed amine of the PEG linker is coupled to the carboxylic acid of either the POI ligand or the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in an appropriate solvent like DMF.

-

Purification: The resulting intermediate is purified by reverse-phase HPLC.

-

Deprotection of the Methoxy-Trityl Group: The methoxy-trityl group is removed under mild acidic conditions (e.g., dilute formic acid or dichloroacetic acid in dichloromethane) to reveal the second amine.

-

Coupling to the Second Ligand: The newly exposed amine is then coupled to the carboxylic acid of the second ligand using the same peptide coupling conditions as in step 2.

-

Final Purification: The final bifunctional degrader is purified by reverse-phase HPLC and its identity is confirmed by mass spectrometry and NMR.

Protocol 2: Western Blot for Protein Degradation

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the bifunctional degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein lysates and resolve them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

-

Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

-

Binary Binding (Degrader to E3): Inject a series of concentrations of the bifunctional degrader over the sensor surface to determine the binding affinity (KD) to the E3 ligase.

-

Ternary Complex Formation: Co-inject a constant, saturating concentration of the bifunctional degrader with a series of concentrations of the POI over the E3 ligase-bound surface. The increase in response compared to the degrader alone indicates ternary complex formation.

-

Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex.

Protocol 4: Cellular Permeability Assay (PAMPA)

-

Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Compound Addition: The bifunctional degrader is added to the donor wells of the filter plate. The acceptor wells are filled with buffer.

-

Incubation: The filter plate is placed into the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours) to allow for passive diffusion.

-

Quantification: The concentration of the degrader in both the donor and acceptor wells is quantified by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound appearance in the acceptor well.

Conclusion

Bifunctional degraders represent a powerful and promising therapeutic strategy. The this compound linker provides a versatile building block for the construction of these complex molecules, offering the potential for favorable solubility and pharmacokinetic profiles. While the rational design of bifunctional degraders is a multifaceted process, a systematic approach involving iterative cycles of design, synthesis, and characterization using the assays outlined in this guide will be essential for the development of potent and selective protein degraders for therapeutic applications. The continued exploration of novel linkers, including modifications of the PEG backbone, will undoubtedly lead to the next generation of highly effective targeted protein degradation therapies.

References

Methoxy-Tr-NH-PEG7 in Targeted Therapeutics: A Technical Guide to PROTAC Design and Application

Disclaimer: This technical guide illustrates the application of PEG-based linkers in targeted therapeutics, specifically within the framework of Proteolysis Targeting Chimeras (PROTACs). While the focus is on the functional role of linkers like Methoxy-Tr-NH-PEG7, a specific, publicly documented therapeutic agent utilizing this exact linker could not be identified in a comprehensive literature search. Therefore, this guide will use a representative example of a well-characterized PROTAC with a similar polyethylene glycol (PEG) linker to demonstrate the core principles, experimental methodologies, and data analysis relevant to the field.

Introduction to this compound and its Role in Targeted Therapeutics

This compound is a heterobifunctional linker molecule integral to the synthesis of targeted therapeutics, particularly in the rapidly advancing field of PROTACs. Structurally, it comprises a methoxy-terminated polyethylene glycol (PEG) chain of seven ethylene glycol units, with a trityl-protected amine at the other terminus. The trityl (Tr) group is a bulky protecting group that can be selectively removed under acidic conditions to reveal a primary amine, which is then available for conjugation.

The primary application of this compound is as a flexible linker in the construction of PROTACs. PROTACs are chimeric molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker's role is critical, as its length, flexibility, and chemical composition can significantly influence the PROTAC's efficacy by affecting its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[3][4][5] The PEG component of this compound enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.

The PROTAC Concept: A Revolution in Targeted Therapy

Traditional targeted therapies often rely on inhibiting the function of a pathogenic protein. In contrast, PROTACs mediate the degradation of the target protein, offering several potential advantages:

-

Event-driven, not occupancy-driven: PROTACs act catalytically, meaning a single PROTAC molecule can mediate the degradation of multiple target protein molecules.

-

Targeting the "undruggable" proteome: PROTACs can target proteins that lack a functional active site for inhibition, such as scaffolding proteins and transcription factors.

-

Overcoming drug resistance: By degrading the target protein, PROTACs can be effective even when mutations arise that confer resistance to traditional inhibitors.

The general mechanism of action for a PROTAC is a cyclical process that leverages the ubiquitin-proteasome system (UPS).

Case Study: A Representative BRD4-Targeting PROTAC with a PEG Linker

To illustrate the application of a this compound-like linker, we will consider a hypothetical BRD4-targeting PROTAC. Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-validated cancer target.

Components of the Representative PROTAC

-

Target Ligand: A small molecule inhibitor of BRD4 (e.g., a derivative of JQ1).

-

E3 Ligase Ligand: A ligand for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase (e.g., a derivative of pomalidomide).

-

Linker: A flexible PEG linker, analogous to the deprotected form of this compound.

Quantitative Data Summary

The following tables summarize the kind of quantitative data that would be generated during the preclinical evaluation of such a PROTAC. The values presented are illustrative and based on typical data for effective PROTACs.

Table 1: In Vitro Degradation Profile

| Parameter | Value | Description |

| DC50 | 10 nM | Concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line after a defined time. |

| Dmax | >95% | The maximum percentage of target protein degradation achieved at saturating concentrations of the PROTAC. |

| t1/2 of Degradation | 2 hours | The time required to achieve 50% of the maximal protein degradation at a given PROTAC concentration. |

Table 2: Cellular and Biophysical Properties

| Parameter | Value | Description |

| Cellular Permeability (Papp) | 5 x 10-6 cm/s | Apparent permeability coefficient, indicating the ability of the PROTAC to cross cell membranes. |

| Binding Affinity (KD) to BRD4 | 50 nM | Dissociation constant for the binding of the PROTAC to the target protein. |

| Binding Affinity (KD) to E3 Ligase | 100 nM | Dissociation constant for the binding of the PROTAC to the E3 ligase. |

| Ternary Complex Formation (α) | 5 | Cooperativity factor, indicating the extent to which the binding of one protein enhances the binding of the other to the PROTAC. |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of a PROTAC.

Synthesis of the Representative PROTAC

The synthesis of a PROTAC using a linker like this compound typically involves a multi-step process. The following is a generalized protocol for the coupling of the target ligand, linker, and E3 ligase ligand.

Step 1: Deprotection of the Linker

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add a mild acid (e.g., trifluoroacetic acid) to the solution to remove the trityl protecting group.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, neutralize the reaction and purify the resulting methoxy-PEG7-amine.

Step 2: Coupling of the Linker to the Target Ligand

-

Activate the carboxylic acid group on the BRD4 ligand using a coupling agent (e.g., HATU, HOBt).

-

Add the deprotected methoxy-PEG7-amine to the reaction mixture.

-

Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting BRD4 ligand-linker conjugate by column chromatography.

Step 3: Coupling of the E3 Ligase Ligand

-

The BRD4 ligand-linker conjugate will have a terminal functional group (e.g., a carboxylic acid or an amine) for coupling to the E3 ligase ligand.

-

Follow a similar coupling procedure as in Step 2 to attach the E3 ligase ligand.

-

Purify the final PROTAC molecule using high-performance liquid chromatography (HPLC).

-

Characterize the final product by NMR and high-resolution mass spectrometry.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

-

Cell Culture and Treatment: Plate cancer cells (e.g., a human breast cancer cell line) in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Cell Viability Assay

This assay determines the effect of the PROTAC on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo) to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Plot the cell viability against the PROTAC concentration and determine the half-maximal inhibitory concentration (IC50).

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in targeted therapeutics.

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.

Caption: A typical experimental workflow for the development and characterization of a PROTAC.

Conclusion

This compound represents a valuable chemical tool for the construction of advanced targeted therapeutics. Its application as a flexible linker in PROTACs enables the precise engineering of molecules that can selectively induce the degradation of disease-causing proteins. While a specific therapeutic agent using this exact linker is not yet prominent in the public literature, the principles and methodologies outlined in this guide, using a representative BRD4-targeting PROTAC, provide a comprehensive overview of its potential applications and the experimental framework for its use in drug discovery and development. The continued exploration of linkers with varying lengths and compositions, such as those in the PEG family, will undoubtedly be a key driver of innovation in the field of targeted protein degradation.

References

- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 2. BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Using Methoxy-Tr-NH-PEG7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-Tr-NH-PEG7 is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in the development of targeted therapeutics, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the fundamental principles of this compound, including its chemical properties, and detailed protocols for its application in bioconjugation and PROTAC synthesis.

Core Principles and Chemical Properties

This compound is comprised of three key components: a methoxy-terminal PEG7 chain, a trityl-protected amine, and a seven-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal primary amine, once deprotected, serves as a reactive handle for conjugation to a variety of molecules. The methoxy group at the other end of the PEG chain provides stability and reduces non-specific binding.

The trityl (Tr) protecting group on the primary amine is a critical feature, as it allows for the selective reaction of other functional groups on the molecule to which the linker is being attached, preventing unwanted side reactions involving the amine. This protecting group is stable under basic conditions but can be readily removed under acidic conditions to reveal the reactive primary amine for subsequent conjugation steps.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C34H47NO8 | N/A |

| Molecular Weight | 597.74 g/mol | N/A |

| Appearance | Solid | N/A |

| Purity | Typically ≥95% | N/A |

| Solubility | Soluble in DMSO, DMF, DCM | General knowledge |

| CAS Number | 2353409-88-6 | N/A |

Experimental Protocols

The use of this compound in bioconjugation, particularly for PROTAC synthesis, involves a multi-step process that includes deprotection of the trityl group followed by conjugation to a molecule of interest.

Trityl Group Deprotection

The removal of the trityl protecting group is a prerequisite for exposing the reactive primary amine. This is typically achieved under acidic conditions.

Protocol: Acid-Mediated Trityl Deprotection

-

Dissolution: Dissolve the this compound in a suitable organic solvent such as dichloromethane (DCM).

-

Acidification: Add an excess of an acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent. A common condition is treatment with 95% TFA in water for 20 to 30 minutes at room temperature.[1]

-

Reaction Monitoring: Monitor the progress of the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting deprotected Methoxy-NH-PEG7 can then be purified by a suitable method, such as flash chromatography, or used directly in the next step.

Conjugation to a Carboxylic Acid

Once deprotected, the primary amine of the PEG linker can be readily conjugated to a molecule containing a carboxylic acid group using standard amide coupling reagents.

Protocol: Amide Coupling with a Carboxylic Acid

-

Activation of Carboxylic Acid: In a dry, inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[2][3]

-

Addition of Deprotected Linker: To the activated carboxylic acid solution, add a solution of the deprotected Methoxy-NH-PEG7 (1-1.2 equivalents) in anhydrous DMF.

-

Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.[3]

Application in PROTAC Synthesis

This compound is frequently employed as a linker in the modular synthesis of PROTACs. A typical PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The synthesis often involves the sequential attachment of the linker to the two ligands.

Hypothetical PROTAC Synthesis Workflow

The following is a representative workflow for the synthesis of a PROTAC using this compound, where one ligand contains a carboxylic acid and the other is functionalized for a subsequent coupling reaction after the linker has been attached to the first ligand.

Visualizations

Caption: A generalized workflow for the synthesis of a PROTAC utilizing this compound.

Caption: A simplified diagram illustrating the amide bond formation between a carboxylic acid and the deprotected amine of the PEG linker.

References

Methoxy-Tr-NH-PEG7: A Technical Guide for Researchers in Targeted Protein Degradation

For Immediate Release

This technical guide provides an in-depth overview of Methoxy-Tr-NH-PEG7, a hetero-bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, supplier information, its role in the PROTAC mechanism, and generalized experimental protocols for its application.

Core Compound Information

This compound is a polyethylene glycol (PEG)-based linker that plays a crucial role in the architecture of PROTACs. Its structure is designed to conjugate a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase, thereby initiating the targeted degradation of the POI.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 2353409-88-6[1] |

| Molecular Formula | C₃₄H₄₇NO₈ |

| Molecular Weight | 597.74 g/mol [1] |

| Appearance | Solid[1] |

| Purity | Typically ≥95% or ≥98% depending on the supplier[1] |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

| Storage | Recommended storage at 2-8°C or -20°C, sealed and dry[1] |

Supplier Information

This compound is commercially available from various chemical suppliers specializing in reagents for biomedical research. The table below lists some of the known suppliers.

| Supplier | Product Number (Example) | Purity |

| MedChemExpress | HY-141229 | ≥98% |

| Targetmol | TM-T18334 | ≥98% |

| CymitQuimica | TM-T18334 | Not specified |

| InvivoChem | Not specified | Not specified |

| YMILab | M935988 | ≥95% |

Role in Targeted Protein Degradation: The PROTAC Pathway

PROTACs are innovative therapeutic modalities that leverage the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. This compound serves as the linker component in a PROTAC molecule, a critical element that dictates the overall efficacy and properties of the degrader.

The mechanism of action for a PROTAC utilizing a linker like this compound can be visualized as a cyclical process, as illustrated in the signaling pathway diagram below.

The trityl (Tr) group on the amine of this compound is a protecting group, which can be removed under acidic conditions to reveal a primary amine. This amine can then be coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand. The methoxy end of the PEG chain provides a stable terminus. The PEG7 portion of the linker enhances the solubility and can influence the cell permeability of the final PROTAC molecule. The length of the PEG linker is a critical parameter that needs to be optimized for efficient ternary complex formation between the POI and the E3 ligase.

Experimental Protocols

Deprotection of the Trityl Group

The trityl (Tr) group is an acid-labile protecting group for amines. Its removal is a common first step in the utilization of this compound for PROTAC synthesis.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL per gram of linker).

-

Cool the solution to 0°C in an ice bath.

-

Add TFA dropwise to the solution (typically 10-20% v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected amine-PEG7-methoxy linker. This product is often used in the next step without further purification.

Amide Coupling to a Carboxylic Acid-Containing Ligand

Once deprotected, the primary amine of the PEG linker can be coupled to a carboxylic acid moiety on either the POI ligand or the E3 ligase ligand using standard peptide coupling reagents.

Materials:

-

Deprotected amine-PEG7-methoxy linker

-

Carboxylic acid-functionalized ligand (either for the POI or E3 ligase)

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

-

Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand in anhydrous DMF or DCM.

-

Add the coupling reagent (e.g., 1.2 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the deprotected amine-PEG7-methoxy linker (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.

-

Add the solution of the amine linker to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the purified conjugate.

The resulting product would be a ligand-PEG7-methoxy conjugate. A similar deprotection and coupling strategy would then be applied to the other end of the PROTAC molecule to complete the synthesis. The specific choice of coupling reagents, solvents, and purification methods may need to be optimized for the specific ligands being used.

Conclusion

This compound is a valuable tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its PEG structure offers favorable solubility and pharmacokinetic properties, while the terminal functional groups allow for versatile conjugation to protein-targeting and E3 ligase-recruiting moieties. The provided information and generalized protocols serve as a foundational guide for the application of this linker in the development of novel therapeutics. Researchers should note that the optimization of linker length and composition is often an empirical process critical to achieving potent and selective protein degradation.

References

Methodological & Application

Application Notes and Protocols for Methoxy-Tr-NH-PEG7 in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component of a PROTAC, as its length, flexibility, and physicochemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules. The Methoxy-Tr-NH-PEG7 linker, featuring a heptaethylene glycol chain, provides a balance of flexibility and defined length. The terminal methoxy-trityl (Mmt) protected amine allows for directional and controlled synthesis of the PROTAC molecule. This application note provides a detailed protocol for the synthesis of this compound and its subsequent incorporation into a PROTAC, along with relevant data and visualizations to guide researchers in the field of targeted protein degradation.

Data Presentation

The selection of an appropriate linker length is crucial for optimal PROTAC activity. The following tables summarize representative data on the effect of PEG linker length on the degradation efficiency of various target proteins.

| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |

| BRD4 | VHL | 3 | >1000 | <20 |

| BRD4 | VHL | 5 | 150 | 85 |

| BRD4 | VHL | 7 | 50 | >95 |

| BRD4 | VHL | 9 | 80 | 90 |

| BTK | CRBN | <5 | Inactive | - |

| BTK | CRBN | 9 | 5.9 | >90 |

| HaloTag | VHL | <3 | >1000 | <20 |

| HaloTag | VHL | 3 | 100 | >95 |